REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].[C:10](Cl)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[Cl:9][C:3]1[C:2]([NH:1][C:10](=[O:17])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:7]([Cl:8])[N:6]=[CH:5][N:4]=1
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Name
|
|
Quantity
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1.15 g
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Type
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reactant
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Smiles
|
NC=1C(=NC=NC1Cl)Cl
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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CUSTOM
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Details
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the residue was triturated with diethyl ether
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
collected
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Type
|
CUSTOM
|
Details
|
to obtain 1.6 g (85%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC(=C1NC(C1=CC=CC=C1)=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |